![molecular formula C25H24N2O2 B2406073 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 955717-99-4](/img/structure/B2406073.png)
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide, also known as BTAA, is a compound that has been extensively studied for its potential use in scientific research. BTAA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Synthesis of Heterocyclic Systems
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid showcases the compound's role in forming new heterocyclic systems. These derivatives, considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, contribute to the development of novel heterocyclic compounds with potential biological activities (Szakonyi et al., 2002).
Anticancer Agents
Research on substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the significance of the tetrahydroisoquinoline moiety in biologically active molecules. These compounds, derived from modifications on the phenyl ring, have shown potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer drugs (Redda et al., 2010).
Radical Pathway in Synthesis
The treatment of quinolines and isoquinolines with benzoyl peroxide demonstrates a metal-free condition for synthesizing C-C-bonded quinolines and isoquinolines. This process, involving a radical pathway, opens up possibilities for creating amide-bearing quinoline and isoquinoline derivatives with high regioselectivity (Okugawa et al., 2017).
Antimicrobial Activity
The synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives and their evaluation for antimicrobial activity showcases the compound's utility in developing new antimicrobial agents. Specifically, derivatives with bromine substitution exhibited good activity profiles, underscoring the compound's potential in antimicrobial research (Rao et al., 2020).
Catalytic Hydrogenation
The preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation highlights the compound's versatility in synthesizing amino-substituted derivatives. This method offers a route to obtain products with good yields, further expanding the scope of chemical transformations available for these compounds (Skupinska et al., 2002).
properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-6-5-7-19(14-18)15-24(28)26-23-11-10-20-12-13-27(17-22(20)16-23)25(29)21-8-3-2-4-9-21/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWCPHXLGQFBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.